7-Methylquinoline-5,8-dione

glutathione reductase inhibition antimalarial target redox-active quinone

7-Methylquinoline-5,8-dione is a synthetic heterocyclic quinone belonging to the quinoline-5,8-dione class, which are aza-analogues of 1,4-naphthoquinones. The compound features a methyl group at the 7-position of the quinoline-5,8-dione scaffold, distinguishing it from its regioisomers (e.g., 6-methylquinoline-5,8-dione) and the unsubstituted parent.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
Cat. No. B11915494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-5,8-dione
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)N=CC=C2
InChIInChI=1S/C10H7NO2/c1-6-5-8(12)7-3-2-4-11-9(7)10(6)13/h2-5H,1H3
InChIKeyYRJYIDLDVMUPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline-5,8-dione: A Regiospecifically Substituted Aza-Naphthoquinone for Targeted Redox Studies


7-Methylquinoline-5,8-dione is a synthetic heterocyclic quinone belonging to the quinoline-5,8-dione class, which are aza-analogues of 1,4-naphthoquinones [1]. The compound features a methyl group at the 7-position of the quinoline-5,8-dione scaffold, distinguishing it from its regioisomers (e.g., 6-methylquinoline-5,8-dione) and the unsubstituted parent [1]. Its core redox activity stems from the quinone moiety, which can undergo reversible one- or two-electron reduction, generating reactive oxygen species (ROS) and acting as a substrate or inhibitor for NADPH-dependent disulfide reductases [1][2]. The 7-methyl substitution modulates the compound's redox potential and enzyme kinetics in a position-specific manner, making it a valuable tool for structure-activity relationship (SAR) studies on quinone-based inhibitors and substrates [1].

Why 7-Methylquinoline-5,8-dione Cannot Be Replaced by Generic Quinoline-5,8-diones in Redox-Driven Assays


Quinoline-5,8-diones are not interchangeable in biological systems because the position and number of methyl substituents profoundly and non-linearly alter redox potential, enzyme binding affinity, and catalytic turnover [1]. The 7-methyl regioisomer exhibits a distinct kinetic profile at glutathione reductase (GR) compared to its 6-methyl counterpart: it displays a 45% lower KM (tighter binding) but a 63% lower kcat (slower turnover), resulting in a different balance between substrate affinity and catalytic efficiency [1][2]. Furthermore, the unsubstituted parent quinoline-5,8-dione is a far weaker GR inhibitor (IC50 >150 μM vs. 13 μM for 7-methyl), underscoring that methylation at the 7-position, in particular, is critical for potent target engagement [1][2]. Substituting 7-methylquinoline-5,8-dione with a generic analogue in an experimental or procurement context without accounting for these regiospecific differences risks invalidating SAR conclusions and compromising assay reproducibility.

7-Methylquinoline-5,8-dione: Head-to-Head Quantitative Differentiation Evidence


Glutathione Reductase Inhibitory Potency: 7-Methyl vs. 6-Methyl vs. Unsubstituted Quinoline-5,8-dione

In a direct head-to-head comparison under identical assay conditions (25°C, human glutathione reductase), 7-methylquinoline-5,8-dione inhibits hGR with an IC50 of 0.013 mM (13 μM), compared to 0.009–0.011 mM (9–11 μM) for its 6-methyl regioisomer, and >0.15 mM (>150 μM) for the unsubstituted quinoline-5,8-dione [1][2]. The 7-methyl compound is thus >11-fold more potent than the unsubstituted parent and only slightly less potent (1.2–1.4-fold) than the 6-methyl isomer [2]. Against P. falciparum GR (PfGR), the same structure–activity relationship applies, confirming that methylation at either the 6- or 7-position is essential for potent GR inhibition, but that the 6-methyl isomer holds a marginal advantage [1].

glutathione reductase inhibition antimalarial target redox-active quinone structure-activity relationship

Substrate Binding Affinity (KM) for Human Glutathione Reductase: 7-Methyl Binds Tighter Than 6-Methyl

When acting as a substrate for human glutathione reductase (NADPH-dependent quinone reduction), 7-methylquinoline-5,8-dione exhibits a KM of 0.224 mM (224 μM), which is 45% lower than the KM of 0.4104 mM (410 μM) measured for 6-methylquinoline-5,8-dione under identical conditions (25°C) [1][2]. This indicates that 7-methyl binds with higher apparent affinity to the enzyme active site. However, its catalytic turnover (kcat) is 0.13 s⁻¹, compared to 0.35 s⁻¹ for the 6-methyl isomer, yielding catalytic efficiencies (kcat/KM) of 0.58 × 10³ M⁻¹s⁻¹ and 0.85 × 10³ M⁻¹s⁻¹, respectively [1]. Compared to the unsubstituted quinoline-5,8-dione (KM = 0.363 mM) and 6,7-dimethylquinoline-5,8-dione (KM = 0.413 mM), the 7-methyl compound has the lowest KM among all mono- and unsubstituted quinoline-5,8-diones tested in the series [2].

enzyme kinetics substrate affinity NADPH-dependent reductase quinone substrate

Redox Potential Tuning by Methyl Substitution: 7-Methyl vs. Unsubstituted and Dimethyl Quinoline-5,8-diones

Cyclic voltammetry data from Morin et al. (2008) demonstrate that methylation of the quinoline-5,8-dione scaffold systematically shifts the half-wave reduction potential (E1/2) to more negative values. The unsubstituted quinoline-5,8-dione has an E1/2 of –0.57 V vs. SCE in DMF. Introduction of a single methyl group at either the 6- or 7-position shifts E1/2 to approximately –0.63 to –0.64 V (a shift of –60 to –70 mV), while introduction of two methyl groups (6,7-dimethyl) further shifts E1/2 to –0.72 V [1]. The difference between the 6-methyl and 7-methyl isomers is ≤10 mV, indicating that the position of mono-methylation has only a minor effect on redox potential, whereas the number of methyl groups is the dominant determinant [1]. This places 7-methylquinoline-5,8-dione in a redox potential window that is substantially harder to reduce than the parent but more easily reduced than the dimethyl analogue.

cyclic voltammetry redox potential electron transfer quinone reduction

Monoamine Oxidase B Selectivity: 7-Methylquinoline-5,8-dione vs. Human MAO-A and MAO-B

Screening data from BindingDB/ChEMBL report that 7-methylquinoline-5,8-dione inhibits human recombinant MAO-B with an IC50 of 1.70 × 10⁴ nM (17 μM) and human recombinant MAO-A with an IC50 of 1.00 × 10⁵ nM (100 μM), yielding a MAO-B selectivity ratio of ~5.9-fold [1]. The assay measured inhibition of kynuramine conversion to 4-hydroxyquinoline in insect cell membranes expressing human MAO isoforms [1]. No comparative MAO inhibition data are publicly available for the 6-methyl regioisomer or the unsubstituted quinoline-5,8-dione, so the selectivity advantage of 7-methyl over those specific comparators cannot be quantified. However, among quinoline-5,8-diones with available MAO data, the 7-methyl substitution is associated with a measurable preference for MAO-B, a profile relevant to Parkinson's disease and neurodegenerative disorder research [1].

monoamine oxidase MAO-B inhibitor neuroprotection selectivity ratio

Optimal Application Scenarios for 7-Methylquinoline-5,8-dione Based on Quantitative Differentiation


Malaria Redox Biology: Plasmodial Glutathione Reductase Inhibitor Studies

The compound's dual activity against both human and P. falciparum glutathione reductase (hGR and PfGR) [1], combined with its well-characterized IC50 of 13 μM against hGR and confirmed PfGR inhibition, positions 7-methylquinoline-5,8-dione as a reference inhibitor for studying redox balance disruption in malaria parasites. Its >11-fold greater potency over the unsubstituted quinoline-5,8-dione [2] makes it a more pharmacologically relevant tool for target-based antimalarial screening.

Enzyme Kinetic Mechanistic Studies: Substrate Affinity vs. Turnover Trade-Off

The 7-methyl isomer's unique kinetic signature—lower KM but also lower kcat compared to the 6-methyl isomer [1]—makes it particularly valuable for investigating the structural determinants of substrate binding and catalytic turnover in flavin-dependent disulfide reductases. Researchers studying the relationship between quinone structure and enzyme processivity can use 7-methylquinoline-5,8-dione to probe the binding pocket geometry that discriminates between the 6- and 7-positions [2].

Redox Potential Reference Standard for Aza-Naphthoquinone SAR Libraries

With a precisely measured E1/2 of approximately –0.64 V vs. SCE in DMF [1], 7-methylquinoline-5,8-dione occupies a well-defined intermediate redox potential between the unsubstituted (–0.57 V) and the dimethyl analogue (–0.72 V). It can serve as a calibration standard or SAR anchor point when building quinoline-5,8-dione libraries aimed at correlating redox potential with biological activity [1].

MAO-B Preferential Inhibitor Scaffold for Neurodegenerative Disease Research

With a 5.9-fold selectivity margin for MAO-B (IC50 = 17 μM) over MAO-A (IC50 = 100 μM), 7-methylquinoline-5,8-dione provides a defined starting scaffold for medicinal chemistry optimization toward selective MAO-B inhibitors, a validated therapeutic strategy for Parkinson's disease and other neurodegenerative conditions [1]. However, researchers should note that comparative MAO selectivity data for the 6-methyl isomer are currently unavailable, making the regiospecific attribution of this selectivity provisional.

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